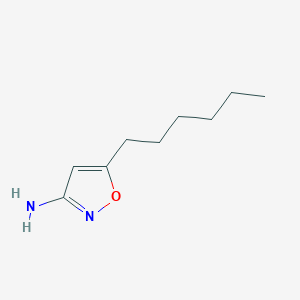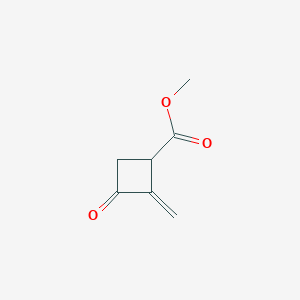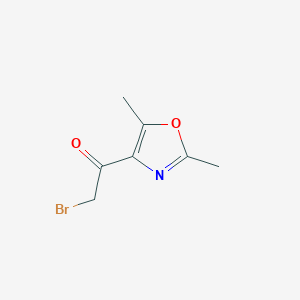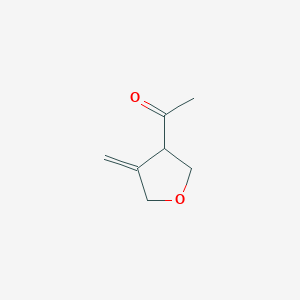
2,2-Dimethyl-6-nitro-chroman-4-one
Übersicht
Beschreibung
Synthesis Analysis
Chromanones and their derivatives, including nitro-substituted compounds, can be synthesized through various chemical routes. For instance, the synthesis of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone involved nitrating its corresponding 4-chromanone at the 3 position and then chlorinating the nitration product, indicating a method that could be adapted for the synthesis of 2,2-Dimethyl-6-nitro-chroman-4-one (Ji, Hu, Fu, Hua, & Hu, 2000).
Molecular Structure Analysis
The molecular structure of chromanone derivatives is characterized by techniques such as X-ray crystallography. For example, the crystal and molecular structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone was determined, showing a pair of enantiomers crystallizing in the triclinic space group, with the nitro group at the 6 position conjugating with the benzene ring (Ji et al., 2000).
Chemical Reactions and Properties
Chromanones undergo various chemical reactions, including nucleophilic addition and substitution, influenced by the presence of functional groups such as nitro groups. The synthesis and characterization of complexes with chromanone derivatives highlight their reactivity and potential for forming complexes with metals, indicating a pathway for exploring the reactivity of 2,2-Dimethyl-6-nitro-chroman-4-one (Kuduk-Jaworska et al., 2004).
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Pharmacological Activity
2,2-Dimethyl-6-nitro-chroman-4-one, as part of a class of compounds including 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine and its derivatives, has been studied for its molecular structures and pharmacological activities. These compounds exhibit varying degrees of ring puckering, influenced by substituent positions, and a correlation between pharmacological activities and the magnitude of 1,4-dihydropyridine ring puckering was observed, especially in their role as calcium channel antagonists (Fossheim et al., 1982).
Nitration Reactions
Nitration reactions involving 2,2-Dimethyl-6-nitro-chroman-4-one have been explored. For instance, the addition of nitric oxide to related compounds results in various nitrogen dioxide adducts, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Kelly et al., 1997).
Organocatalytic Reactions
The compound has also been involved in organocatalytic reactions, such as the Michael addition of 2,2-dimethyl-1,3-dioxan-5-one to nitro alkenes using proline-based catalysts. This process affords polyfunctional nitro ketones, highlighting its utility in synthesizing complex organic molecules (Enders & Chow, 2006).
Electrocatalytic and Photochemical Applications
Additionally, the compound's derivatives have been used in electrocatalytic and photochemical applications. For example, light-promoted N,N-dimethylation reactions with methanol catalyzed by Pd/TiO2 at room temperature have been studied, indicating its potential in green chemistry applications (Zhang et al., 2015).
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structures have been analyzed, providing insights into its chemical behavior and interactions. Studies involving related compounds, like 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been conducted using techniques like IR, NMR, MS, and x-ray crystallography (Ji et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
Chromanone derivatives, a family to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives, in general, are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone derivatives have been reported to influence a variety of biochemical pathways, resulting in a broad spectrum of pharmacological effects .
Result of Action
Chromanone derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and many others .
Eigenschaften
IUPAC Name |
2,2-dimethyl-6-nitro-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-11(2)6-9(13)8-5-7(12(14)15)3-4-10(8)16-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGQIKSBYQUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563874 | |
| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-nitro-chroman-4-one | |
CAS RN |
111478-49-0 | |
| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111478-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

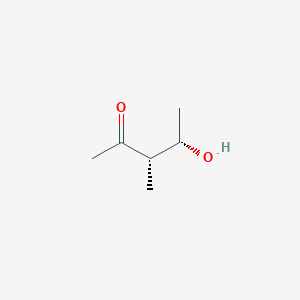
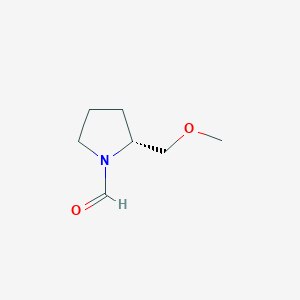
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
